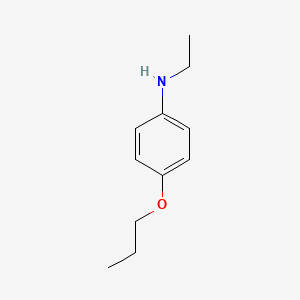

N-Ethyl-N-(4-propoxyphenyl)amine

Descripción general

Descripción

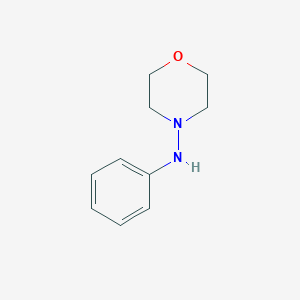

“N-Ethyl-N-(4-propoxyphenyl)amine” is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . This compound is used for research purposes .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H17NO/c1-3-9-13-11-7-5-10(6-8-11)12-4-2/h5-8,12H,3-4,9H2,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a boiling point of 145-147° C at 13 Torr .Aplicaciones Científicas De Investigación

Subheading Photoinitiating Behavior in UV-curing Systems

N-Ethyl-N-(4-propoxyphenyl)amine derivatives have been explored as photoinitiators in UV-curing systems, particularly in acrylate systems. These derivatives, known as benzophenone derivatives with a tertiary amine group, exhibit enhanced absorption in the 300–400 nm range, making them efficient for photoinitiated polymerization. The structure of the alkyl group attached to the tertiary amine significantly influences the photoinitiating efficiency, impacting the polymerization process of materials like 1,6-hexanediol diacrylate (Cheng, Zhang, & Shi, 2012).

Applications in Synthesis and Optical Resolution

Subheading Role in Diastereoselective Alkylation

This compound and its derivatives have been employed as chiral auxiliaries for diastereoselective alkylation, demonstrating the compound's utility in synthesizing complex organic molecules. The diastereoselective alkylation of aldimines with alkylmetals, facilitated by derivatives of this compound, highlights its significance in stereocontrolled synthetic procedures. The ability to remove the chiral auxiliary group through acetylation and oxidation emphasizes the compound's versatility in organic synthesis (Kohara, Hashimoto, & Saigo, 1999).

Amine Functionalization in Polymers

Subheading Enhancing Polymer Properties

The functionalization of polymers with amine groups, such as in the copolymerization of ethene with N,N-bis(trimethylsilyl)-1-amino-10-undecene, introduces aminoalkyl groups into the polymer structure. This modification significantly affects the characteristics of linear low-density polyethylene (LLDPE), demonstrating the role of this compound derivatives in modifying and enhancing polymer properties. The aminofunctional LLDPEs serve as reactive intermediates in processing, showcasing the compound's potential in creating specialized materials with tailored properties (Schneider, Schäfer, & Mülhaupt, 1997).

Safety and Hazards

“N-Ethyl-N-(4-propoxyphenyl)amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause serious eye irritation and may cause an allergic skin reaction . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling it .

Propiedades

IUPAC Name |

N-ethyl-4-propoxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-9-13-11-7-5-10(6-8-11)12-4-2/h5-8,12H,3-4,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYDNJSTPQFOLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)NCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![((3aS,4R,6aR)-2,2-Dimethyltetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B3146293.png)

![2-[(2-Nitrophenyl)methoxy]benzoic acid](/img/structure/B3146308.png)

![7-Chloro-1-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B3146360.png)

![4,6-Dichlorofuro[3,2-c]pyridine](/img/structure/B3146376.png)

![5-Chlorobenzo[d]oxazol-2-amine hydrochloride](/img/structure/B3146392.png)